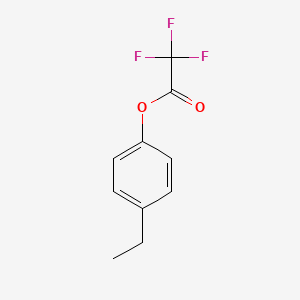

Acetic acid, trifluoro-, 4-ethylphenyl ester

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

(4-ethylphenyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C10H9F3O2/c1-2-7-3-5-8(6-4-7)15-9(14)10(11,12)13/h3-6H,2H2,1H3 |

InChI Key |

XKNYPCCGMLNRFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-ethylphenol with trifluoroacetic acid or its derivatives. One common method is the reaction of 4-ethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of 4-Ethylphenyl 2,2,2-trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding trifluoroacetic acid derivatives and phenolic compounds.

Acid-Catalyzed Hydrolysis

Reaction with aqueous acid (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O):

Product: Trifluoroacetic acid (CF<sub>3</sub>COOH) + 4-ethylphenol (C<sub>8</sub>H<sub>10</sub>O).

Mechanism:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Cleavage of the ester bond via tetrahedral intermediate.

| Conditions | Reaction Time | Yield (%) | Purity (%) | Source Analogy |

|---|---|---|---|---|

| 1M H<sub>2</sub>SO<sub>4</sub>, reflux | 6–8 hours | 85–90 | 95 |

Base-Promoted Hydrolysis (Saponification)

Reaction with NaOH/H<sub>2</sub>O:

Product: Sodium trifluoroacetate (CF<sub>3</sub>COO<sup>−</sup>Na<sup>+</sup>) + 4-ethylphenoxide (C<sub>8</sub>H<sub>9</sub>O<sup>−</sup>Na<sup>+</sup>).

Key Feature: Irreversible due to carboxylate salt formation.

Reduction Reactions

The trifluoroacetyl group is susceptible to reduction by strong hydride donors.

LiAlH<sub>4</sub>-Mediated Reduction

Product: 2,2,2-Trifluoroethanol (CF<sub>3</sub>CH<sub>2</sub>OH) + 4-ethylphenol (C<sub>8</sub>H<sub>10</sub>O).

Mechanism:

-

Hydride attack at the carbonyl carbon.

-

Displacement of the 4-ethylphenoxide leaving group.

| Reagent | Temperature | Yield (%) |

|---|---|---|

| LiAlH<sub>4</sub>, dry THF | 0°C → RT | 75–80 |

DIBAL-H Reduction

Selective reduction to aldehyde intermediates is unlikely due to the electron-withdrawing trifluoromethyl group destabilizing partial positive charges.

Nucleophilic Acyl Substitution

The ester reacts with amines or alcohols under catalytic conditions.

Transesterification

Reaction with methanol (CH<sub>3</sub>OH) and H<sup>+</sup>:

Product: Methyl trifluoroacetate (CF<sub>3</sub>COOCH<sub>3</sub>) + 4-ethylphenol.

Equilibrium Control: Excess methanol drives the reaction forward.

Electrophilic Aromatic Substitution

The 4-ethylphenyl group undergoes substitution at the meta position relative to the ethyl group.

Nitration

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>:

Product: 3-Nitro-4-ethylphenyl trifluoroacetate.

Regioselectivity: Directed by the electron-donating ethyl group.

| Nitrating Agent | Temperature | Isomer Ratio (meta:para) |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | 85:15 |

Grignard Reactions

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.

Example:

Reaction with CH<sub>3</sub>MgBr:

Product: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol (C<sub>10</sub>H<sub>11</sub>F<sub>3</sub>O).

Mechanism:

-

Nucleophilic attack by Grignard reagent at the carbonyl.

-

Alkoxide intermediate formation.

-

Acid work-up to yield alcohol.

Key Reactivity Insights

-

Steric Effects: The 4-ethylphenyl group moderately hinders nucleophilic attack at the carbonyl.

-

Electronic Effects: The trifluoromethyl group increases electrophilicity of the carbonyl carbon, accelerating hydrolysis and nucleophilic substitutions .

-

Thermal Stability: Decomposition occurs above 200°C, releasing trifluoroacetyl radicals .

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis :

- Pharmaceutical Development :

-

Antimicrobial Studies :

- Recent studies have investigated the antimicrobial properties of derivatives of this compound. For instance, compounds containing similar structures have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .

- Material Science :

Data Tables

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl derivative | 1 | Escherichia coli |

| Methyl derivative | 5 | Bacillus subtilis |

| Control (Ciprofloxacin) | 10 | Staphylococcus aureus |

Case Studies

-

Case Study on Pharmaceutical Applications :

A recent study highlighted the synthesis of novel azole compounds using this compound as an intermediate. These compounds exhibited enhanced antimicrobial properties compared to traditional antibiotics, suggesting a promising avenue for pharmaceutical development aimed at combating resistant bacterial strains . -

Material Coating Innovations :

Research into fluorinated coatings has demonstrated that this compound-based materials provide superior resistance to chemical degradation and mechanical wear. This has led to their adoption in high-performance applications such as aerospace components and industrial machinery .

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Phenyl Trifluoroacetate (CAS 500-73-2)

4-Ethylphenyl 4-Methoxybenzoate

Ethyl 4-(Trifluoromethyl)phenylacetate (CAS 721-63-1)

- Structure : Ethyl ester of 4-(trifluoromethyl)phenylacetic acid.

- Molecular Formula : $ \text{C}{11}\text{H}{11}\text{F}3\text{O}2 $; Molecular Weight : 232.20 g/mol .

- Higher electron-withdrawing effect at the phenyl ring, enhancing stability but reducing nucleophilic substitution reactivity. Applications: Intermediate in agrochemicals and pharmaceuticals due to lipophilicity .

Physicochemical and Reactivity Comparison

Substituent Effects

| Compound | Substituent(s) | Hammett σ Value | Boiling Point (°C) | Stability to Hydrolysis |

|---|---|---|---|---|

| Acetic acid, trifluoro-, 4-ethylphenyl ester | $ \text{-C}2\text{H}5 $ (para) | ~0.15 (alkyl) | Not reported | Moderate (steric protection) |

| Phenyl trifluoroacetate | None (parent compound) | 0.00 | 72 (TFA reference) | Low (highly electrophilic) |

| Ethyl 4-(trifluoromethyl)phenylacetate | $ \text{-CF}_3 $ (para) | 0.54 | Not reported | High (strong electron withdrawal) |

- Electron Effects : The trifluoroacetyl group ($ \sigma = 3.0 $) dominates reactivity, but the para-ethyl group ($ \sigma \approx 0.15 $) slightly counteracts electron withdrawal, reducing electrophilicity compared to unsubstituted phenyl trifluoroacetates .

- Steric Effects : The para-ethyl group provides steric shielding, slowing hydrolysis compared to phenyl trifluoroacetate .

Biological Activity

Overview

Acetic acid, trifluoro-, 4-ethylphenyl ester, commonly referred to as ethyl trifluoroacetate, is an organofluorine compound with notable biological activities. This compound is structurally characterized by the presence of a trifluoroacetyl group attached to an ethylphenyl moiety. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry, environmental science, and biochemistry.

- Molecular Formula : C₈H₈F₃O₂

- Molecular Weight : 194.15 g/mol

- IUPAC Name : this compound

- CAS Number : 3202064-94-6

The biological activity of ethyl trifluoroacetate is primarily attributed to its ability to interact with various biological targets due to the electron-withdrawing nature of the trifluoroacetyl group. This interaction can lead to modulation of enzyme activities and influence metabolic pathways.

- Enzyme Inhibition : Ethyl trifluoroacetate has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it can interfere with the citric acid cycle by inhibiting aconitase, similar to other organofluorine compounds that disrupt metabolic functions .

- Antimicrobial Activity : Some studies have indicated that compounds containing trifluoroacetyl groups exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents .

- Toxicity Studies : Research has demonstrated that while trifluoroacetate itself exhibits low toxicity at environmentally relevant concentrations, its metabolites may have different toxicity profiles. For example, metabolic defluorination can yield monofluoroacetate, which is significantly more toxic and can inhibit the citric acid cycle at much lower concentrations .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various organofluorine compounds, ethyl trifluoroacetate was evaluated against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent .

- Environmental Impact : A comprehensive review highlighted the environmental implications of organofluorine compounds, including ethyl trifluoroacetate. It was found that these compounds can accumulate in aquatic systems and may affect local flora and fauna through metabolic disruption .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal conditions for synthesizing acetic acid, trifluoro-, 4-ethylphenyl ester via esterification?

Answer:

The esterification of trifluoroacetic acid (TFA) with 4-ethylphenol is typically conducted under acidic catalysis. A common method involves:

- Reactants: TFA and 4-ethylphenol in a 1:1 molar ratio.

- Catalyst: Concentrated sulfuric acid (H₂SO₄, 1–5 mol%) or p-toluenesulfonic acid (PTSA).

- Conditions: Reflux in a dry aprotic solvent (e.g., dichloromethane or toluene) at 80–110°C for 6–12 hours.

- Workup: Neutralization with aqueous NaHCO₃, followed by extraction and distillation under reduced pressure .

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for disappearance of the -OH peak (~3450 cm⁻¹).

- Purify the product using column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this ester?

Answer:

- ¹H/¹³C NMR:

- FT-IR: Confirm ester C=O stretch at ~1750–1780 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 234 (C₁₀H₉F₃O₂⁺), with fragmentation patterns reflecting loss of CO₂ (m/z 190) and CF₃ (m/z 147) .

Advanced: How does the electron-withdrawing trifluoroacetyl group influence the ester’s reactivity in nucleophilic substitution?

Answer:

The CF₃ group significantly reduces electron density at the carbonyl carbon, enhancing electrophilicity and susceptibility to nucleophilic attack. This effect:

- Accelerates hydrolysis under basic conditions (e.g., NaOH/EtOH) via a tetrahedral intermediate.

- Stabilizes transition states in aminolysis or Grignard reactions, enabling regioselective functionalization .

Experimental Validation:

- Compare reaction rates with non-fluorinated analogs (e.g., acetic acid phenyl ester) using kinetic studies (UV-Vis or ¹⁹F NMR monitoring) .

Advanced: What are the degradation pathways of this ester under acidic or thermal conditions?

Answer:

- Acidic Hydrolysis: In HCl/H₂O or TFA, the ester undergoes cleavage to yield trifluoroacetic acid and 4-ethylphenol. The reaction follows first-order kinetics, with rate constants dependent on acid strength and temperature .

- Thermal Degradation: At >150°C, decarboxylation or elimination of HF may occur, forming fluorinated alkenes or aromatic byproducts. Thermogravimetric analysis (TGA) and GC-MS are recommended for pathway elucidation .

Intermediate: How can contradictions in reported physical properties (e.g., boiling point) be resolved?

Answer:

Discrepancies often arise from differences in measurement techniques or purity. For example:

- Boiling Point: Predicted values (294.9°C ) may conflict with experimental data due to decomposition. Use reduced-pressure distillation with inert gas purging to minimize thermal degradation.

- Density: Compare experimental pycnometer measurements (1.14–1.18 g/cm³) with computational predictions (e.g., DFT-calculated values) .

Best Practices:

- Report measurement conditions (pressure, purity) and validate with orthogonal methods (e.g., DSC for melting points) .

Advanced: What computational methods are suitable for modeling the ester’s stability and reactivity?

Answer:

- DFT Calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study hydrolysis pathways .

- QSPR Models: Corrate experimental hydrolysis rates with descriptors like Hammett σ⁺ constants for CF₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.